Zolpidem-d6

Description

Properties

IUPAC Name |

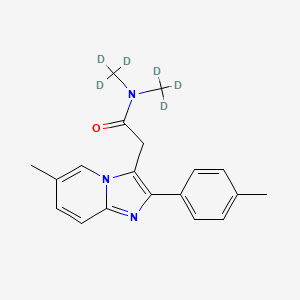

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYATHCZYHLPB-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662230 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959605-90-4 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Zolpidem-d6 used for in research

An In-Depth Technical Guide to the Application of Zolpidem-d6 in Quantitative Bioanalysis

Introduction

Zolpidem, a non-benzodiazepine hypnotic, is one of the most widely prescribed treatments for short-term insomnia.[1] Its prevalence necessitates robust and accurate analytical methods for its quantification in biological matrices. Such measurements are critical in diverse scientific fields, from clinical pharmacokinetics and drug metabolism studies to forensic toxicology and compliance monitoring.[2][3] Achieving the required precision and accuracy in these analyses is complicated by the complexity of biological samples (e.g., plasma, urine, blood) and the inherent variability of analytical instrumentation.

To overcome these challenges, the principle of isotope dilution mass spectrometry is employed, utilizing a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of the parent drug, serves as the quintessential internal standard for this purpose. It is widely regarded as the "gold standard" for the bioanalysis of Zolpidem.[4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the fundamental principles, practical applications, and regulatory context of using this compound to ensure the integrity and reliability of quantitative data.

Chapter 1: The Foundational Role of Internal Standards in Mass Spectrometry

In quantitative liquid chromatography-mass spectrometry (LC-MS), the goal is to establish a precise relationship between the instrument's response and the concentration of an analyte in a sample. However, the analytical process is susceptible to variations that can compromise this relationship. These include sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, particularly ion suppression or enhancement caused by the sample matrix.[5][6]

An internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before any processing begins.[7][8] The IS serves as a reference point to correct for these variations. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the IS's signal.[9] This ratio remains stable even if both the analyte and the IS are equally affected by process variability.

The Superiority of Stable Isotope-Labeled Internal Standards (SIL-IS)

While structurally similar analog compounds can be used as internal standards, SIL-ISs like this compound are vastly superior.[4][9] A SIL-IS is chemically identical to the analyte, differing only in the presence of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[9] This near-identical nature ensures that this compound:

-

Behaves identically during sample preparation: It has the same extraction recovery and solubility as the native Zolpidem.

-

Exhibits identical chromatographic behavior: It co-elutes with Zolpidem from the liquid chromatography column.

-

Experiences the same ionization effects: It is subject to the same degree of ion suppression or enhancement in the mass spectrometer's source.

By perfectly mimicking the analyte's journey through the analytical workflow, a SIL-IS provides the most accurate correction for potential errors, leading to superior precision and accuracy in the final quantitative result.[10] The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a SIL-IS whenever possible for bioanalytical method validation.[11]

Caption: The principle of internal standard correction in LC-MS.

Chapter 2: Physicochemical Profile of this compound

This compound is specifically the N,N-dimethyl-d6 labeled analog of Zolpidem. The six deuterium atoms replace the six hydrogen atoms on the two methyl groups of the acetamide moiety. This specific placement is critical as it is in a region of the molecule that is not typically subject to metabolic alteration, ensuring its stability in biological systems.

Key Properties

| Property | Value | Reference |

| Chemical Name | 6-methyl-N,N-di(methyl-d3)-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetamide | [12] |

| CAS Number | 959605-90-4 | [12] |

| Molecular Formula | C₁₉H₁₅D₆N₃O | [12] |

| Molecular Weight | 313.43 g/mol | [13] |

| Purity | Typically ≥98% | [12] |

| Formulation | Commercially available as a neat solid or in solution (e.g., Methanol) | [12][13] |

Note on Application: It is important to note that commercial suppliers often specify that this compound is not suitable for use with Gas Chromatography/Mass Spectrometry (GC/MS).[13] This is likely due to potential thermal degradation or unfavorable fragmentation patterns under typical GC conditions. Its application is overwhelmingly in LC-MS based methods.

Chapter 3: Core Application: A Bioanalytical Workflow for Zolpidem Quantification

The primary use of this compound is as an internal standard for the quantification of Zolpidem in biological fluids. The following section outlines a typical workflow, including a detailed protocol for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: A typical bioanalytical workflow for Zolpidem quantification.

Experimental Protocol: Quantification of Zolpidem in Human Plasma

This protocol is a representative example synthesized from common practices in the field.[14][15] Researchers must perform a full method validation according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[11][16]

1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare individual stock solutions of Zolpidem and this compound (e.g., 1 mg/mL) in methanol.

-

Calibration Standards: Serially dilute the Zolpidem stock solution with blank plasma to create a calibration curve over the desired concentration range (e.g., 1 to 200 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations from a separate weighing of the Zolpidem standard.

-

Internal Standard Working Solution: Dilute the this compound stock solution (e.g., to 500 ng/mL) in an appropriate solvent like acetonitrile.

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Pipette 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution (this compound) to every tube except the "double blank" (blank matrix without analyte or IS). Vortex briefly.

-

Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to raise the pH.

-

Add 500 µL of an extraction solvent (e.g., a mixture of ethyl acetate and n-heptane).[14]

-

Cap and vortex vigorously for 2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water). Vortex to dissolve.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

| Parameter | Example Setting |

| LC System | UHPLC System |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size)[14] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min[14] |

| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold, and re-equilibrate. |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Zolpidem) | Q1: 308.2 m/z → Q3: 235.1 m/z (quantifier) & 263.1 m/z (qualifier)[17] |

| MRM Transition (this compound) | Q1: 314.2 m/z → Q3: 241.1 m/z (quantifier) & 269.1 m/z (qualifier) |

Note: MRM transitions for this compound are predicted based on the +6 Da mass shift. These must be optimized empirically on the specific instrument used.

Chapter 4: Data Processing and Ensuring Trustworthiness

1. Calibration Curve Construction: After analysis, the peak areas for both Zolpidem and this compound are integrated for each calibration standard. A calibration curve is generated by plotting the peak area ratio (Zolpidem Area / this compound Area) on the y-axis against the nominal concentration of Zolpidem on the x-axis. A linear regression with appropriate weighting (e.g., 1/x²) is applied.

2. Quantification of Unknown Samples: The peak area ratio is calculated for each unknown sample. Its Zolpidem concentration is then interpolated from the regression equation of the calibration curve.

3. The Self-Validating System: Monitoring IS Response A critical aspect of ensuring data integrity is monitoring the absolute response of the internal standard (this compound) across the entire analytical run.[6] By design, the IS is added at a constant concentration, so its response should be relatively consistent across all samples.[7] Regulatory guidance suggests that IS responses in unknown samples should be within a certain percentage (e.g., 50-150%) of the average IS response in the calibrators and QCs.[6]

Significant deviation or drift in the IS signal can indicate:

-

Inconsistent addition of the IS solution.

-

Variable extraction efficiency not mirrored by the analyte.

-

Severe and differential matrix effects.

-

Instrument instability.

Investigating these outliers is a mandatory part of a trustworthy protocol and is required by regulatory bodies to ensure the reliability of the reported data.[18]

Chapter 5: Advanced Research Applications & Regulatory Context

The accurate data generated using this compound underpins several advanced research areas.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies define how a drug is absorbed, distributed, metabolized, and excreted (ADME). Accurate plasma concentration-time profiles are essential to determine key parameters like peak concentration (Cmax), time to peak (Tmax), elimination half-life (t½), and bioavailability.[3][19] The precision afforded by using this compound is non-negotiable for making correct clinical and developmental decisions based on these parameters.

Metabolite Analysis: Zolpidem is extensively metabolized in the body, primarily by CYP3A4 enzymes, with less than 1% of a dose excreted as the unchanged parent drug.[20] The major urinary metabolite is Zolpidem phenyl-4-carboxylic acid (ZCA).[20][21] For forensic or compliance testing, monitoring for ZCA provides a much longer detection window than monitoring for Zolpidem alone.[22] In these comprehensive analyses, a corresponding deuterated standard for the metabolite, such as Zolpidem Phenyl-4-carboxylic acid-d4, is used alongside this compound to independently quantify the metabolite with the same high degree of accuracy.[23][24]

Conclusion

This compound is not merely a reagent but a critical component of a self-validating analytical system that ensures the production of reliable and reproducible data. Its role as a stable isotope-labeled internal standard is indispensable for correcting the inherent variability of complex bioanalytical methods. By mimicking the analyte throughout the entire workflow, it allows for highly accurate quantification via isotope dilution mass spectrometry. For researchers in pharmacology, clinical chemistry, and forensic science, the proper use of this compound is fundamental to generating data that is scientifically sound, defensible, and meets the stringent requirements of the global regulatory landscape.

References

- Time in Los Angeles, CA, US. Google. Retrieved January 16, 2026.

- What Is An Internal Standard And Why Is It Used In LC-MS? Chemistry For Everyone. Retrieved August 3, 2025.

- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Retrieved January 16, 2026.

- Determination of zolpidem, a new sleep-inducing agent, and its metabolites in biological fluids: pharmacokinetics, drug metabolism and overdosing investigations in humans. PubMed. Retrieved January 16, 2026.

- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Retrieved January 16, 2026.

- This compound (Not suitable for use with GC/MS) | Certified Solutions Standards. Cerilliant. Retrieved January 16, 2026.

- Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. Published October 1, 2020.

- Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.

- Navigating Regulatory Landscapes: A Comparative Guide to FDA and EMA Requirements for Stable Isotope-Labeled Internal Standards. Benchchem. Retrieved January 16, 2026.

- Determining Zolpidem Compliance: Urinary Metabolite Detection and Prevalence in Chronic Pain Patients | Request PDF.

- Determining zolpidem compliance: Urinary metabolite detection and prevalence in chronic pain patients. Johns Hopkins University. Published October 1, 2014.

- UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determin

- Determining Zolpidem Compliance: Urinary Metabolite Detection and Prevalence in Chronic Pain Patients. Oxford Academic. Retrieved January 16, 2026.

- This compound (Not suitable for use with GC/MS) synthesis. ChemicalBook. Retrieved January 16, 2026.

- A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards. Benchchem. Retrieved January 16, 2026.

- This compound (CAS 959605-90-4). Cayman Chemical. Retrieved January 16, 2026.

- A novel and efficient process for the preparation of zolpidem, an insomnia drug. JOCPR. Retrieved January 16, 2026.

- Zolpidem. Quasar Instruments. Retrieved January 16, 2026.

- Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. NIH. Published July 10, 2020.

- Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. PubMed. Retrieved January 16, 2026.

- A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. Retrieved January 16, 2026.

- Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. PDF. Retrieved August 7, 2025.

- Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. PubMed. Published September 1997.

- Ultrafast Analysis of Z-Drugs in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent. Retrieved January 16, 2026.

- Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS. PubMed. Published November 15, 2014.

- CONFIRMATION OF ZOLPIDEM BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY.

- Development and validation of a practical analytical method for Zolpidem as a drug facilitated crime tool.

- Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study. PMC. Retrieved January 16, 2026.

- The effect of zolpidem on memory consolidation over a night of sleep. PubMed Central. Retrieved January 16, 2026.

- Zolpidem. StatPearls - NCBI Bookshelf. Retrieved January 16, 2026.

- Long-term efficacy and safety of zolpidem extended-release 12.5 mg, administered 3 to 7 nights per week for 24 weeks, in patients with chronic primary insomnia: a 6-month, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved January 16, 2026.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved January 16, 2026.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved January 16, 2026.

- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Retrieved August 13, 2018.

- Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. PubMed. Retrieved January 16, 2026.

- Development of a Web Application for Simulating Plasma Drug Concentrations in Patients with Zolpidem Intoxic

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.

Sources

- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determination of zolpidem, a new sleep-inducing agent, and its metabolites in biological fluids: pharmacokinetics, drug metabolism and overdosing investigations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nebiolab.com [nebiolab.com]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. scispace.com [scispace.com]

- 11. fda.gov [fda.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound (Not suitable for use with GC/MS) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 14. Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wsp.wa.gov [wsp.wa.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. fda.gov [fda.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Zolpidem - Quasar [quasarinstruments.com]

Zolpidem-d6 chemical properties and structure

An In-Depth Technical Guide to Zolpidem-d6: Chemical Properties, Structure, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a deuterated isotopologue of the hypnotic agent Zolpidem. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core chemical properties, structural attributes, and critical applications of this compound, with a focus on its role in ensuring accuracy and precision in quantitative analysis.

Introduction: The Significance of Isotopic Labeling

Zolpidem is a widely prescribed nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia.[1][2] In the fields of pharmacokinetics, toxicology, and clinical chemistry, the accurate quantification of Zolpidem in biological matrices is paramount. This compound is the stable isotope-labeled analog of Zolpidem, where six hydrogen atoms on the N,N-dimethyl groups have been replaced with deuterium.[3][4] This isotopic substitution renders the molecule chemically identical to Zolpidem in its reactivity and chromatographic behavior but physically distinguishable by its increased mass. This distinction is the cornerstone of its utility as an ideal internal standard for mass spectrometry-based bioanalytical methods, a topic explored in detail in this guide.[5]

Chemical Identity and Molecular Structure

The structural integrity and precise characterization of a reference standard are fundamental to its reliability. This compound is systematically designed to retain the core structure of Zolpidem while incorporating a stable isotopic label.

IUPAC Name: 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide.[4]

The key structural feature is the replacement of the six protons of the two N-methyl groups with deuterium atoms.

Caption: Chemical structure of this compound highlighting the d6 label.

Core Chemical Identifiers

A summary of essential identifiers for this compound is provided below, ensuring unambiguous compound identification.

| Identifier | Value | Source(s) |

| CAS Number | 959605-90-4 | [3][4][6] |

| Molecular Formula | C₁₉H₁₅D₆N₃O | [3][4][6] |

| Molecular Weight | 313.43 g/mol | [4][6] |

| Unlabeled CAS | 82626-48-0 | [4][7] |

| Formal Name | 6-methyl-N,N-di(methyl-d₃)-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetamide | [3] |

| InChI Key | ZAFYATHCZYHLPB-LIJFRPJRSA-N | [3] |

Physicochemical Properties

This compound is typically supplied as a neat solid or a certified solution in a solvent like methanol.[3][5] The substitution of hydrogen with deuterium results in a negligible change in polarity, acidity, or chromatographic retention time under typical reversed-phase HPLC conditions. This similarity is a critical requirement for an internal standard, ensuring it co-elutes with the unlabeled analyte, thereby experiencing identical matrix effects during analysis.

| Property | Description | Source(s) |

| Appearance | A neat solid. | [3] |

| Purity | Typically ≥98%. | [3] |

| Storage | Recommended at -20°C for long-term stability. | [3] |

| Solubility | Soluble in solvents such as methanol. | [8] |

Synthesis and Isotopic Labeling Workflow

The synthesis of this compound is a multi-step process designed to introduce the deuterium label at a specific position. A common strategy involves using a deuterated reagent in the final stages of the synthesis. For instance, the amidation of the precursor, 2-(p-tolyl)-6-methylimidazo[1,2a]pyridine-3-acetic acid, can be performed using deuterated dimethylamine (NH(CD₃)₂).[9]

Sources

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. Zolpidem (Ambien): Drug Whys [ems1.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | TRC-Z650002-10MG | LGC Standards [lgcstandards.com]

- 5. This compound (Not suitable for use with GC/MS) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 959605-90-4 [sigmaaldrich.com]

- 7. Buy Online CAS Number 959605-90-4 - Cayman Chemical - this compound [A neat solid] | LGC Standards [lgcstandards.com]

- 8. This compound (Not suitable for use with GC/MS) | 959605-90-4 [chemicalbook.com]

- 9. This compound (Not suitable for use with GC/MS) synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Certificate of Analysis for Zolpidem-d6

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere document; it is the cornerstone of experimental validity and regulatory compliance. This is particularly true for isotopically labeled internal standards like Zolpidem-d6, where precision and accuracy are paramount for quantitative bioanalysis.[1][2][3][4] This guide provides a comprehensive deconstruction of a typical this compound CoA, elucidating the scientific principles behind the data and offering insights into the causality of the analytical techniques employed.

Introduction: The Critical Role of this compound and its CoA

Zolpidem is a widely prescribed non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[5] In pharmacokinetic, metabolic, and forensic studies, quantitative analysis of zolpidem in biological matrices is crucial.[6][7][8] this compound, a stable isotope-labeled (SIL) analog of zolpidem, serves as the ideal internal standard for mass spectrometry-based quantification methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

The rationale for using a SIL internal standard is compelling: it shares a nearly identical chemical structure and physicochemical properties with the analyte (unlabeled zolpidem).[2] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for matrix effects and variations in the analytical process.[1][4] The CoA for this compound is the document that guarantees its identity, purity, and isotopic enrichment, thereby ensuring the reliability of the quantitative data generated.

Decoding the Certificate of Analysis: A Section-by-Section Scientific Breakdown

A CoA for this compound is a repository of data from various analytical techniques. Each section provides a piece of the puzzle to confirm the quality and suitability of the standard.

The first and most fundamental aspect of the CoA is to unequivocally confirm the chemical identity of the compound as this compound. This is typically achieved through a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

2.1.1 Mass Spectrometry (MS): Confirming the Isotopic Mass

-

The "Why": Mass spectrometry is employed to determine the molecular weight of the compound. For this compound, the key is to confirm the incorporation of six deuterium atoms, which results in a mass shift of approximately 6 Daltons compared to the unlabeled zolpidem. The molecular formula of Zolpidem is C₁₉H₂₁N₃O, with a molecular weight of approximately 307.4 g/mol .[5] The molecular formula of this compound is C₁₉H₁₅D₆N₃O, with a corresponding increase in molecular weight to about 313.4 g/mol .[9][10]

-

The "How": High-resolution mass spectrometry (HR-MS) is often used to provide an accurate mass measurement, which can further confirm the elemental composition.[11]

Table 1: Representative Mass Spectrometry Data for Zolpidem and this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) |

| Zolpidem | C₁₉H₂₁N₃O | 307.1685 | 307.1688 |

| This compound | C₁₉H₁₅D₆N₃O | 313.2061 | 313.2063 |

2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure

-

The "Why": While MS confirms the mass, NMR spectroscopy provides detailed information about the molecular structure and, crucially, the position of the deuterium labels.[11][12] For this compound, the deuterium atoms are typically incorporated into the two N-methyl groups of the acetamide side chain.[9][10]

-

The "How": In a ¹H NMR spectrum of Zolpidem, the two N-methyl groups would appear as a singlet integrating to 6 protons. In the ¹H NMR spectrum of this compound, this signal should be absent or significantly diminished, confirming the successful deuteration at that position.[13][14] The rest of the proton signals should correspond to the expected structure of the zolpidem backbone.[12][13][14][15]

The purity of the internal standard is critical to prevent interference with the quantification of the analyte. The CoA will typically report purity as determined by one or more chromatographic techniques.

2.2.1 High-Performance Liquid Chromatography (HPLC)

-

The "Why": HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

-

The "How": A solution of this compound is injected into the HPLC system. As the mobile phase carries the sample through the column, different compounds elute at different times (retention times). A detector (commonly a UV detector) measures the absorbance of the eluting compounds. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Experimental Protocol: HPLC Purity Analysis of this compound

-

System Preparation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is used.

-

Mobile Phase: A typical mobile phase could be a gradient mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate to ensure good peak shape.[6]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

Injection and Separation: A small volume (e.g., 5-10 µL) of the sample solution is injected into the HPLC. The gradient program is run to separate this compound from any potential impurities.

-

Detection: The UV detector is set to a wavelength where zolpidem has strong absorbance (e.g., 254 nm).

-

Data Analysis: The area of the this compound peak is compared to the total area of all detected peaks to calculate the purity.

Table 2: Typical HPLC Purity Specifications for this compound

| Parameter | Specification |

| Purity (by HPLC) | ≥98%[9] |

| Main Peak Retention Time | Report |

| Impurity Profile | Report any impurity >0.1% |

-

The "Why": Isotopic enrichment refers to the percentage of the labeled isotope (deuterium) at the specified positions in the molecule.[16][17][18] It is a critical parameter because the presence of unlabeled zolpidem in the this compound internal standard can lead to an overestimation of the analyte concentration.

-

The "How": Isotopic enrichment is typically determined by mass spectrometry.[11][19] By analyzing the isotopic cluster of the molecular ion, the relative abundance of the fully deuterated species (d6) can be compared to the less deuterated species (d5, d4, etc.) and the unlabeled species (d0).

Isotopic Enrichment vs. Species Abundance

It's important to distinguish between isotopic enrichment and species abundance. An isotopic enrichment of 99.5% for a d6 compound does not mean that 99.5% of the molecules are the d6 species.[16][17][18] It means that at each of the six labeled positions, there is a 99.5% probability of finding a deuterium atom. The species abundance can be calculated using binomial expansion.[16][17]

Table 3: Example of Isotopic Distribution for this compound with 99.5% Isotopic Enrichment

| Isotopic Species | Relative Abundance (%) |

| d6 | ~97.0% |

| d5 | ~2.9% |

| d4 | <0.1% |

| d0 (unlabeled) | <0.01% |

-

The "Why": Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of the standard.[20][21] Since they have no therapeutic benefit and can be toxic, their levels are strictly controlled according to guidelines like those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[21][22][23][24]

-

The "How": The standard method for residual solvent analysis is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[23][24] The solid this compound sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.

Table 4: ICH Classification and Limits for Common Residual Solvents

| Class | Description | Example(s) | Limit (ppm) |

| Class 1 | Solvents to be avoided (known or suspected carcinogens) | Benzene, Carbon tetrachloride | 2, 4 |

| Class 2 | Solvents to be limited (nongenotoxic animal carcinogens or with other irreversible toxicity) | Acetonitrile, Methanol | 410, 3000 |

| Class 3 | Solvents with low toxic potential | Acetone, Ethanol | 5000, 5000 |

Visualizing the CoA Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of analysis that culminates in the final Certificate of Analysis.

Caption: High-level workflow from synthesis to final product release with CoA.

Caption: Core analytical techniques contributing to the this compound CoA.

Conclusion: A Self-Validating System for Trustworthy Science

The Certificate of Analysis for this compound is not a static document but the output of a dynamic and rigorous scientific process. Each analytical test is a self-validating system; for instance, the mass confirmed by MS must be consistent with the structure elucidated by NMR, and the purity determined by HPLC must meet the stringent requirements for an internal standard. For the researcher, a thorough understanding of the CoA enables a critical evaluation of the quality of the internal standard, which is fundamental to the integrity and reproducibility of their bioanalytical data. This guide serves as a framework for that understanding, empowering scientists to confidently use this compound in their pursuit of accurate and reliable results.

References

-

Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. Forensic Science International. [Link]

-

A Rapid and high Sensitive LC-MS/MS Method for the Quantification of Zolpidem Tartrate in Human Plasma and its application to ph. Der Pharmacia Lettre. [Link]

-

Ultrafast Analysis of Z-Drugs in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent. [Link]

-

This compound 6-Carboxylic Acid. PubChem. [Link]

-

This compound Phenyl-4-carboxylic Acid. PubChem. [Link]

-

Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. [Link]

-

Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

-

ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

-

Residual Solvents Analysis & Testing | Gas Chromatography. Reading Scientific Services Ltd. [Link]

-

Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. ResolveMass. [Link]

-

Zolpidem. PubChem. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. [Link]

-

CONFIRMATION OF ZOLPIDEM BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. Washington State Patrol. [Link]

-

Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. Scientific Reports. [Link]

-

Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

-

Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry. Scientific Reports. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Analyzing NMR Spectra. Utah Tech University. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Physical Chemistry Research. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. agilent.com [agilent.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | TRC-Z650002-10MG | LGC Standards [lgcstandards.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cactus.utahtech.edu [cactus.utahtech.edu]

- 16. ukisotope.com [ukisotope.com]

- 17. isotope.com [isotope.com]

- 18. ukisotope.com [ukisotope.com]

- 19. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmtech.com [pharmtech.com]

- 21. ptfarm.pl [ptfarm.pl]

- 22. agilent.com [agilent.com]

- 23. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]

- 24. resolvemass.ca [resolvemass.ca]

Synthesis and isotopic purity of Zolpidem-d6

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Zolpidem-d6

Abstract

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly in metabolism, pharmacokinetic studies, and as internal standards for quantitative bioanalysis. This compound, a deuterated analog of the widely used hypnotic agent Zolpidem, serves as a critical internal standard in mass spectrometry-based assays. This guide provides a comprehensive overview of the synthetic pathway for this compound, the rationale behind the chosen methodology, and the rigorous analytical techniques required to verify its chemical and isotopic purity. It is intended for researchers, chemists, and quality control professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction: The Rationale for Deuterium Labeling

Zolpidem is a short-acting non-benzodiazepine hypnotic agent of the imidazopyridine class, widely prescribed for the short-term treatment of insomnia.[1][2] In analytical settings, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotopically labeled (SIL) internal standard is the gold standard for achieving accurate and precise quantification.

This compound (6-methyl-N,N-di(methyl-d3)-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetamide) is the preferred internal standard for Zolpidem.[3][4] The six deuterium atoms on the N,N-dimethyl groups provide a +6 Dalton mass shift from the parent drug, which is sufficient to prevent isotopic overlap while ensuring that its chemical properties, chromatographic retention time, and ionization efficiency are virtually identical to those of unlabeled Zolpidem. The introduction of deuterium can also enhance metabolic stability without altering the drug's primary therapeutic action, a principle that has led to the development of several deuterated drugs.[5][6]

This guide details a robust and common synthetic route to this compound and outlines the critical analytical workflows for its characterization.

Synthetic Strategy and Mechanistic Considerations

The most efficient synthetic strategies for isotopically labeled compounds introduce the label as late as possible in the synthetic sequence to maximize the incorporation of expensive labeled reagents. The synthesis of this compound is a prime example of this principle. The common pathway involves the amidation of a key precursor, 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid, commonly known as Zolpidem acid (ZAA).[1][7][8]

The core logic is to construct the entire imidazopyridine backbone first and then append the deuterated N,N-dimethylacetamide side chain in the final step. This is achieved by converting the carboxylic acid group of ZAA into a more reactive species (an acid chloride or another activated intermediate) and subsequently reacting it with dimethyl-d6-amine.

Diagram: Overall Synthetic and Analytical Workflow

The following diagram outlines the high-level process from synthesis to final characterization.

Caption: High-level workflow for the synthesis and quality control of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from Zolpidem acid (ZAA).

Step 1: Activation of Zolpidem Acid (ZAA)

The carboxylic acid is converted to a highly reactive acyl chloride using an activating agent like oxalyl chloride or thionyl chloride. Oxalyl chloride is often preferred as its byproducts (CO, CO2, HCl) are gaseous and easily removed. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species.

-

Procedure:

-

Suspend Zolpidem acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add oxalyl chloride (1.2 eq) to the suspension.

-

Carefully add a catalytic amount of anhydrous DMF (1-2 drops). Vigorous gas evolution will be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours until the solution becomes clear, indicating the formation of the acid chloride.

-

The resulting solution of the acid chloride is typically used directly in the next step without isolation.[9][10]

-

Step 2: Amidation with Dimethyl-d6-amine

The activated acid chloride is then reacted with dimethyl-d6-amine. This can be introduced as a gas or as a solution of its hydrochloride salt with the addition of a base to liberate the free amine.

-

Procedure:

-

Cool the acid chloride solution from Step 1 to 0 °C in an ice bath.

-

Slowly bubble gaseous dimethyl-d6-amine through the solution for 1-2 hours.[9] Alternatively, add a solution of dimethyl-d6-amine hydrochloride (1.5 eq) followed by the dropwise addition of a tertiary amine base like triethylamine (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Step 3: Work-up and Purification

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.[9]

Diagram: Synthetic Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound from Zolpidem acid.

Characterization and Isotopic Purity Assessment

For a deuterated compound, purity assessment is a two-fold challenge: determining the chemical purity (absence of other chemical compounds) and the isotopic purity (the extent and distribution of deuterium labeling).[5][11] A combination of mass spectrometry and NMR spectroscopy is essential for this task.[12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic purity.[12][13] It allows for the precise measurement of the mass-to-charge ratio (m/z) and the relative abundance of all isotopologues present in the sample.

-

Methodology: The purified this compound is analyzed by LC-HRMS using electrospray ionization (ESI) in positive ion mode. A full scan spectrum of the molecular ion region is acquired.

-

Data Interpretation:

-

Confirmation: The most abundant ion should correspond to the [M+H]+ of the fully deuterated (d6) species. For this compound (C₁₉H₁₅D₆N₃O), the expected monoisotopic mass is ~313.21, resulting in an [M+H]+ ion at m/z ~314.22. This is +6 Da higher than unlabeled Zolpidem ([M+H]+ at m/z ~308.18).

-

Isotopologue Distribution: The spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (d0 to d6). The relative intensity of each peak reflects the abundance of that isotopologue.

-

Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the desired d6 isotopologue relative to the sum of all isotopologues.

Isotopic Purity (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] * 100

-

Table 1: Theoretical vs. Experimental Mass Spectrometry Data

| Analyte / Isotopologue | Theoretical [M+H]+ (m/z) | Expected MS/MS Fragment Ions (m/z) | Description |

| Zolpidem (d0) | 308.176 | 263.15, 235.15 | Unlabeled parent compound. Should be a minor component. |

| Zolpidem-d5 | 313.208 | 263.15, 235.15 | Primary isotopic impurity from incomplete deuteration. |

| This compound | 314.214 | 263.15, 235.15 | Target compound. The N,N-di(methyl-d3) group is lost as a neutral fragment, so the major product ions are often identical to the unlabeled compound.[14] |

Note: The presence of the same fragment ions for both labeled and unlabeled compounds is common when the label is lost in the neutral fragment during collision-induced dissociation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of isotopologues, ¹H NMR spectroscopy confirms the location of the deuterium labels and provides an independent measure of isotopic enrichment at the labeled positions.

-

Methodology: A high-resolution ¹H NMR spectrum (e.g., 400 MHz or higher) of the purified this compound is acquired in a suitable deuterated solvent like DMSO-d6 or CDCl₃.

-

Data Interpretation:

-

The key diagnostic feature is the near-complete disappearance of the proton signal corresponding to the N,N-dimethyl groups.

-

In unlabeled Zolpidem, these two methyl groups appear as sharp singlets in the ¹H NMR spectrum.[15]

-

By integrating the residual signal in this region against a stable, un-labeled signal in the molecule (e.g., one of the aromatic protons or the C6-methyl group), one can calculate the percentage of residual protons, and thus the isotopic enrichment at that site.

-

Table 2: Comparative ¹H NMR Data (400 MHz, DMSO-d6)

| Signal | Unlabeled Zolpidem (Approx. δ, ppm)[15] | This compound (Approx. δ, ppm) | Interpretation |

| C6-CH₃ | 2.28 (s, 3H) | 2.28 (s, 3H) | Internal reference signal, unchanged. |

| p-tolyl-CH₃ | 2.32 (s, 3H) | 2.32 (s, 3H) | Unchanged. |

| N(CH₃)₂ | 2.81 (s, 3H), 3.10 (s, 3H) | Signal intensity <2% of reference | Confirms successful deuteration at the target N,N-dimethyl positions. |

| CH₂ | 4.12 (s, 2H) | 4.12 (s, 2H) | Unchanged. |

| Aromatic Protons | 7.08 - 8.02 (m) | 7.08 - 8.02 (m) | Aromatic core remains intact. |

Conclusion

The synthesis of this compound via late-stage amidation of Zolpidem acid is an efficient and reliable method. However, the synthesis is only the first part of the process. Rigorous analytical characterization is non-negotiable to ensure the final product meets the high standards required for its use in regulated bioanalysis.[11] A combined analytical approach using high-resolution mass spectrometry to determine the isotopologue distribution and ¹H NMR to confirm the site of labeling provides a complete and validated profile of the final product. This ensures that the material is fit for purpose as a high-quality internal standard, enabling accurate and reproducible quantification of Zolpidem in complex biological matrices.

References

-

Valliant, J. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Fusion Pharma. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(32), 3625-3633. Royal Society of Chemistry. Retrieved from [Link]

-

Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, (12), 1176-1185. Retrieved from [Link]

-

Sumalatha, Y., et al. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Arkivoc, 2009(ii), 315-320. Retrieved from [Link]

-

Prasad, A. R., et al. (2011). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 3(6), 762-767. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9379. PubMed. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Ultrafast Analysis of Z-Drugs in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Retrieved from [Link]

-

Zatorski, A., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3143. National Institutes of Health. Retrieved from [Link]

-

Sumalatha, Y., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. International Journal of ChemTech Research, 1(3), 643-647. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of zolpidem synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zolpidem. PubChem Compound Database. Retrieved from [Link]

-

Feng, S., et al. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of Analytical Toxicology, 42(7), 491-495. Retrieved from [Link]

- Teva Pharmaceutical Industries Ltd. (2005). A method for synthesizing different Zolpidem hemitartrate derivatives. Google Patents.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. caymanchem.com [caymanchem.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound (Not suitable for use with GC/MS) synthesis - chemicalbook [chemicalbook.com]

- 10. EP1600159A1 - A method for synthesizing different Zolpidem hemitartrate derivatives - Google Patents [patents.google.com]

- 11. isotope.com [isotope.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mass Shift and Bioanalytical Quantification of Zolpidem using its Deuterated Analog, Zolpidem-d6

Abstract: This technical guide provides a comprehensive examination of the mass shift between the hypnotic agent Zolpidem and its stable isotope-labeled (SIL) internal standard, Zolpidem-d6. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical principles underlying isotopic labeling and its application in quantitative bioanalysis. We present the scientific rationale for using this compound as a "gold standard" internal standard and provide a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the robust quantification of Zolpidem in human plasma. The guide includes step-by-step protocols, instrument parameters, and data interpretation strategies, all grounded in authoritative regulatory guidelines to ensure scientific integrity and trustworthiness.

Part 1: The Physicochemical Basis of the Mass Shift

The foundation of robust quantitative mass spectrometry lies in the ability to precisely differentiate an analyte from its internal standard. The use of a stable isotope-labeled version of the analyte is the most rigorous approach to achieve this.

Chemical Structures and Isotopic Labeling

Zolpidem is an imidazo[1,2-a]pyridine-class hypnotic agent.[1] Its deuterated analog, this compound, is chemically identical except for the substitution of six hydrogen atoms with deuterium atoms. This substitution is specifically located on the two N-methyl groups of the acetamide side chain, forming an N,N-di(methyl-d3) moiety.[2] This precise placement is critical, as it ensures the label is in a stable part of the molecule, unlikely to undergo back-exchange, while imparting a significant and reliable mass difference.

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, whereas protium (¹H), the most common hydrogen isotope, contains only a proton. This additional neutron nearly doubles the mass of the atom.

Calculating the Mass Shift

The mass difference, or mass shift, between Zolpidem and this compound is the cornerstone of their simultaneous detection and quantification. The monoisotopic mass of Zolpidem is 307.16846 Da, while the monoisotopic mass for this compound is 313.2061 Da.[1][3] This results in a precise mass shift of 6.03764 Da .

This shift is a direct result of replacing six protium atoms with six deuterium atoms. In mass spectrometry, particularly with electrospray ionization (ESI), both molecules are typically observed as protonated molecules, [M+H]⁺. The mass spectrometer's ability to resolve these different mass-to-charge ratios (m/z) allows for their unambiguous detection, even when they behave identically during sample preparation and chromatography.

Data Presentation: Physicochemical Properties

The key physicochemical and mass spectrometric properties of Zolpidem and its deuterated analog are summarized below.

| Property | Zolpidem | This compound | Reference(s) |

| Chemical Formula | C₁₉H₂₁N₃O | C₁₉H₁₅D₆N₃O | [1][2] |

| Monoisotopic Mass (Da) | 307.16846 | 313.2061 | [1][3] |

| [M+H]⁺ (m/z) | 308.1757 | 314.2133 | Calculated |

Table 1: Key physicochemical and mass spectrometric data for Zolpidem and this compound.

Part 2: The Gold Standard Internal Standard: A Rationale

In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for variability.[4] A Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[4][5]

Causality Behind the Choice:

-

Co-elution: this compound has the same chromatographic retention time as Zolpidem, meaning they experience the exact same analytical conditions and potential matrix effects at the point of ionization.

-

Identical Extraction Recovery: During sample preparation steps like Solid-Phase Extraction (SPE), any loss of analyte will be mirrored by a proportional loss of the SIL-IS.

-

Compensation for Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix will affect both the analyte and the SIL-IS equally.

By measuring the peak area ratio of the analyte to the internal standard, these sources of variability are effectively normalized, leading to superior accuracy and precision in the final concentration measurement. This self-validating system is a core principle of robust bioanalytical methods, as stipulated by regulatory bodies like the FDA and EMA.[6][7]

Diagram 1: Role of the Internal Standard (IS) in correcting for analytical variability. The IS tracks the analyte through the entire workflow, allowing the final ratio calculation to normalize errors.

Part 3: A Validated Bioanalytical Workflow for Zolpidem Quantification

This section outlines a complete, validated workflow for quantifying Zolpidem in human plasma using this compound as the internal standard. The methodology is synthesized from established, peer-reviewed protocols and adheres to regulatory validation standards.[6][7][8]

Diagram 2: High-level overview of the bioanalytical workflow for Zolpidem quantification.

Experimental Protocol: Quantification of Zolpidem in Human Plasma

3.1. Materials and Reagents

-

Reference Standards: Zolpidem, this compound

-

Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate, Reagent-grade Water

-

Biological Matrix: Drug-free human plasma (K₂EDTA)

-

SPE Cartridges: Oasis HLB 1cc, 30mg (or equivalent)

-

LC Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[8]

3.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zolpidem and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Zolpidem stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution in 50:50 methanol:water.

3.3. Sample Preparation: Solid-Phase Extraction (SPE) This protocol ensures efficient extraction and cleanup of the analyte and IS from the complex plasma matrix.[8]

-

Aliquot: Transfer 250 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

-

Spike IS: Add 50 µL of the IS Working Solution to each tube (except for double blanks) and vortex for 20 seconds.

-

Condition SPE Cartridge: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridge to dry.

-

Load Sample: Load the entire pre-treated plasma sample onto the conditioned cartridge.

-

Wash: Wash the cartridge with two aliquots of 1.0 mL water to remove salts and polar interferences.

-

Dry: Dry the cartridge under vacuum for 2-3 minutes to remove residual water.

-

Elute: Elute the analyte and IS from the cartridge with two 250 µL aliquots of methanol into a clean collection tube.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition and transfer to an autosampler vial for injection.

3.4. LC-MS/MS Instrumentation and Conditions

The following tables provide typical starting conditions for method development.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18, 50 x 4.6 mm, 5 µm |

| Column Temperature | 35°C |

| Mobile Phase A | 20 mM Ammonium Formate, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 20 µL |

| Gradient | Isocratic: 10% A, 90% B |

| Run Time | 3.0 minutes |

Table 2: Example Liquid Chromatography (LC) parameters.[8]

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 100°C |

| Desolvation Temp. | 400°C |

| Capillary Voltage | 3.5 kV |

| Zolpidem Transition | m/z 308.1 → 235.2 |

| This compound Transition | m/z 314.2 → 236.2 (Predicted) |

Table 3: Example Mass Spectrometry (MS/MS) parameters.[8][9][10]

Fragmentation Rationale: The primary MRM transition for Zolpidem (308.1 → 235.2) corresponds to the fragmentation of the protonated molecule ([M+H]⁺) with a subsequent neutral loss of the N,N-dimethylcarbamoylmethyl side chain fragment (C₃H₆NO, mass ≈ 72 Da).[8][9] For this compound, the deuterated side chain (-CH₂C(=O)N(CD₃)₂) results in a neutral loss of C₃D₆NO (mass ≈ 78 Da). This leads to a predicted product ion of m/z 236.2, demonstrating how the mass shift of the parent ion carries through to the fragment ion, ensuring complete analytical separation.

Diagram 3: Multiple Reaction Monitoring (MRM) workflow for Zolpidem and this compound, illustrating the selection of precursor and product ions in the triple quadrupole mass spectrometer.

Part 4: Data Interpretation and Method Validation

The trustworthiness of the generated data is established through a rigorous method validation process.

4.1. Data Analysis Quantification is achieved by plotting the peak area ratio (Zolpidem peak area / this compound peak area) against the known concentration of the prepared calibration standards. A linear regression with a 1/x² weighting is typically applied to generate a calibration curve. The concentration of Zolpidem in unknown samples is then interpolated from this curve.

4.2. Method Validation The bioanalytical method must be validated to demonstrate it is fit for purpose. The validation is performed in accordance with regulatory guidelines.[6][7][11]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interference from matrix components at the retention times of the analyte and IS. | Response in blank matrix should be ≤ 20% of LLOQ for analyte and ≤ 5% for IS.[7] |

| Calibration Curve | Demonstrate the relationship between response and concentration over the intended range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured concentrations to the true value and the reproducibility of measurements. | For QC samples at LLOQ, Low, Medium, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[7] |

| Matrix Effect | Assess the ion suppression or enhancement from different sources of biological matrix. | %CV of IS-normalized matrix factor across at least 6 lots should be ≤ 15%. |

| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |

Table 4: Key bioanalytical method validation parameters and standard acceptance criteria based on FDA and EMA guidelines.

Conclusion

The 6 Dalton mass shift between Zolpidem and this compound is a distinct and reliable physical difference that enables highly selective bioanalysis using tandem mass spectrometry. By leveraging this compound as a stable isotope-labeled internal standard, analytical scientists can develop robust, accurate, and precise LC-MS/MS methods. This approach effectively compensates for inevitable process variability, ensuring that the final data is of the highest integrity and can reliably support critical decisions in clinical and forensic toxicology, pharmacokinetics, and drug development programs.

References

-

A Rapid and high Sensitive LC-MS/MS Method for the Quantification of Zolpidem Tartrate in Human Plasma and its application to ph. (n.d.). Der Pharmacia Lettre. [Link]

-

Zolpidem | C19H21N3O. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved January 16, 2026, from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Emmes. Retrieved January 16, 2026, from [Link]

-

FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

FDA. (2001). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Lee, H., et al. (2015). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. Forensic Science International. [Link]

-

ICH. (2022, May 24). Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. [Link]

-

Pilli, N. R., et al. (2012). A rapid and highly sensitive UPLC-MS-MS method for the quantification of zolpidem tartrate in human EDTA plasma and its application to pharmacokinetic study. Biomedical Chromatography. [Link]

-

LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. (2016). ResearchGate. [Link]

-

Chromatograms obtained from the analysis of the MRM transitions for... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. (2020). Journal of Analytical Toxicology. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services Inc. Retrieved January 16, 2026, from [Link]

-

Selective extraction of zolpidem from plasma using molecularly imprinted polymer followed by high performance liquid chromatography. (2016). ResearchGate. [Link]

-

CONFIRMATION OF ZOLPIDEM BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. (2020, May 16). Washington State Patrol. [Link]

-

Yamaguchi, K., et al. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. Scientific Reports. [Link]

-

Zolpidem. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

- Czarnik, A. W. (2009). Deuterium-enriched zolpidem.

-

Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. (2022). RSC Advances. [Link]

-

Development and Validation of a Sonication-Assisted Dispersive Liquid–Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples. (2022). MDPI. [Link]

-

Zolpidem. (n.d.). Biocompare. Retrieved January 16, 2026, from [Link]

-

Zolpidem. (n.d.). The Merck Index Online. Retrieved January 16, 2026, from [Link]

-

Zolpidem Tartrate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Qualitative analysis of zolpidem and its metabolites M-1 to M-4 in human blood and urine using liquid chromatography–tandem mass spectrometry. (2018). ResearchGate. [Link]

-

Kintz, P., et al. (2004). Testing for zolpidem in oral fluid by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Zolpidem. (n.d.). NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

Sources

- 1. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | TRC-Z650002-10MG | LGC Standards [lgcstandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. fda.gov [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. A rapid and highly sensitive UPLC-MS-MS method for the quantification of zolpidem tartrate in human EDTA plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Testing for zolpidem in oral fluid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

An In-depth Technical Guide to the Pharmacokinetics of Zolpidem-d6 in Animal Models

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic evaluation of Zolpidem-d6, a deuterated isotopologue of the widely prescribed hypnotic agent, Zolpidem. As a Senior Application Scientist, this document synthesizes foundational pharmacokinetic principles with actionable, field-proven methodologies for preclinical assessment in animal models. We delve into the rationale for deuterium substitution, study design considerations, detailed bioanalytical protocols, and the interpretation of pharmacokinetic data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret pharmacokinetic studies of this compound, a critical component in both bioanalytical method validation and the exploration of kinetic isotope effects on drug metabolism.

Introduction: Zolpidem and the Rationale for Deuteration

Zolpidem is a non-benzodiazepine hypnotic agent that enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedation.[1] It is primarily used for the short-term treatment of insomnia.[1] Zolpidem is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[1][2][3]

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern bioanalytical chemistry. This compound, in which six hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantification of Zolpidem in biological matrices using mass spectrometry-based methods.[4] Its chemical and physical properties are nearly identical to Zolpidem, ensuring similar extraction recovery and ionization efficiency, while its increased mass allows for clear differentiation from the unlabeled analyte.

Beyond its role as an internal standard, the deuteration of drugs is an area of active research. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[5][6][7] This can lead to increased bioavailability, a longer half-life, and potentially a more favorable side-effect profile.[5][6][7]

Preclinical Animal Models in Zolpidem Pharmacokinetic Studies

The selection of an appropriate animal model is a critical step in preclinical drug development. The ideal model should mimic human physiology and drug metabolism as closely as possible. For Zolpidem, rodents, particularly rats and dogs, have been commonly used to investigate its pharmacokinetic properties.[8][9][10][11][12]

Rodent Models (Rats and Mice):

-

Rationale: Rats are a cost-effective and well-characterized model for initial pharmacokinetic screening. Studies in rats have shown that Zolpidem is rapidly absorbed and eliminated, with peak plasma concentrations reached quickly after oral administration.[10]

-

Considerations: While useful, there can be species differences in drug metabolism. For instance, the specific CYP450 enzymes responsible for Zolpidem metabolism and their relative contributions may differ between rats and humans.[13]

Canine Models (Dogs):

-

Rationale: Dogs are often used in later-stage preclinical studies as their physiological and metabolic pathways can be more predictive of human responses for certain compounds. Pharmacokinetic studies of Zolpidem in dogs have also demonstrated rapid absorption and elimination.[11][14]

-

Considerations: It's important to note that the pharmacokinetic profile of Zolpidem in dogs can be dose-dependent, and the plasma concentrations achieved may be lower than in humans at equivalent doses.[14]

Experimental Design for a Preclinical Pharmacokinetic Study of this compound

A well-designed pharmacokinetic study is essential for generating reliable and interpretable data. The following outlines a typical experimental workflow.

Animal Dosing and Sample Collection

A typical study involves administering a single dose of this compound to a cohort of animals and collecting blood samples at predetermined time points.

Protocol: Intravenous (IV) and Oral (PO) Dosing in Rats

-

Animal Preparation: Acclimate male Sprague-Dawley rats for at least one week before the study. Fast the animals overnight before dosing.

-

Dose Formulation: Prepare the this compound dosing solution in an appropriate vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80).

-

Dosing:

-

IV Administration: Administer the dose via the tail vein.

-

PO Administration: Administer the dose via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[15][16]

Protocol: Plasma Sample Preparation and LC-MS/MS Analysis

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (in this case, unlabeled Zolpidem would be used as the internal standard for the this compound study).

-

Vortex the samples to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis: